molecular formula C17H15N5O6 B273861 N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide

N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide

Cat. No. B273861
M. Wt: 385.3 g/mol
InChI Key: RKFUNKZSIWOQGA-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BNEA and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of BNEA is not fully understood. However, it has been suggested that BNEA inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition results in an increase in the concentration of acetylcholine, leading to improved cognitive function. Moreover, BNEA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BNEA has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, leading to improved cognitive function. Moreover, BNEA has been shown to inhibit the growth of cancer cells by inducing apoptosis. BNEA has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

BNEA has several advantages for lab experiments. It is relatively easy to synthesize, and its yield and purity can be improved through recrystallization. Moreover, BNEA has been extensively studied for its potential applications in various scientific fields. However, BNEA has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its stability can be affected by various factors, such as temperature and pH.

Future Directions

There are several future directions for research on BNEA. One area of research is to explore the potential use of BNEA as a fluorescent probe to detect the presence of metal ions in biological samples. Another area of research is to investigate the potential use of BNEA as a potential anticancer agent. Moreover, further research is needed to understand the mechanism of action of BNEA and its potential use in the treatment of Alzheimer's disease.

Synthesis Methods

BNEA can be synthesized using different methods, including the reaction of ethyl 4-aminobenzoate with 3,5-dinitrobenzoyl chloride, followed by the reaction with hydrazine hydrate and acetic anhydride. Another method involves the reaction of ethyl 4-aminobenzoate with 3,5-dinitrobenzohydrazide, followed by the reaction with acetic anhydride. The yield of BNEA using these methods is relatively high, and the purity can be improved through recrystallization.

Scientific Research Applications

BNEA has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe to detect the presence of metal ions in biological samples. BNEA has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Moreover, BNEA has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

properties

Product Name

N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide

Molecular Formula

C17H15N5O6

Molecular Weight

385.3 g/mol

IUPAC Name

N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C17H15N5O6/c1-10(12-3-5-14(6-4-12)18-11(2)23)19-20-17(24)13-7-15(21(25)26)9-16(8-13)22(27)28/h3-9H,1-2H3,(H,18,23)(H,20,24)/b19-10+

InChI Key

RKFUNKZSIWOQGA-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)NC(=O)C

SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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